Structural Differentiation from the AMG 900 Pharmacophore via N-Benzyl Substitution
The title compound differs from the pan-Aurora kinase inhibitor AMG 900 solely by its N-benzyl group in place of AMG 900's complex N-aryl substituent. AMG 900 exhibits IC50 values of 5, 4, and 1 nM against Aurora kinases A, B, and C, respectively . While the target compound lacks published potency data, the structural divergence from a highly optimized inhibitor scaffold suggests a distinct biological profile, making it unsuitable as a direct functional replacement but valuable as a simplified control or intermediate probe for SAR studies.
| Evidence Dimension | In vitro kinase inhibition |
|---|---|
| Target Compound Data | No public data available |
| Comparator Or Baseline | AMG 900: Aurora A IC50 = 5 nM; Aurora B IC50 = 4 nM; Aurora C IC50 = 1 nM |
| Quantified Difference | Not calculable; structurally distinct N-substituents |
| Conditions | Cell-free kinase assays (AMG 900); target compound uncharacterized |
Why This Matters
Confirms the compound is not a drop-in replacement for AMG 900 and provides a rationale for its selection as a differentiated intermediate for kinase-targeted library synthesis.
